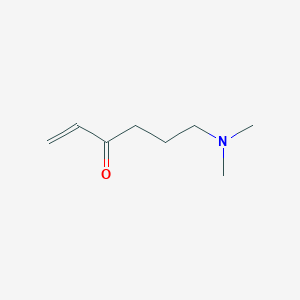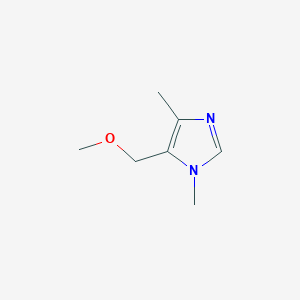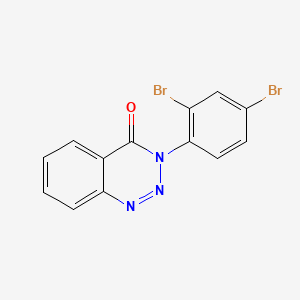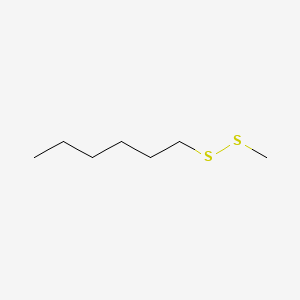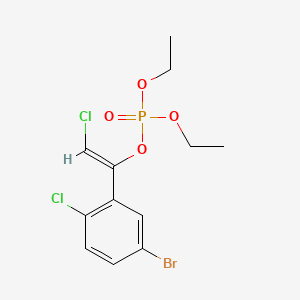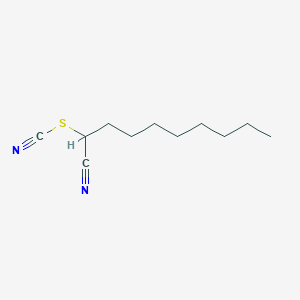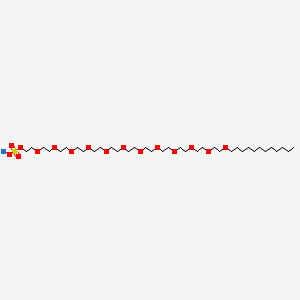
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt is a complex organic compound. It is a sodium salt derivative of a long-chain polyether alcohol, which is further modified with a sulfate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt typically involves the following steps:
Polymerization: The initial step involves the polymerization of ethylene oxide to form a long-chain polyether alcohol.
Sulfation: The polyether alcohol is then reacted with sulfur trioxide or chlorosulfuric acid to introduce the sulfate group.
Neutralization: The resulting hydrogen sulfate ester is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions.
Oxidation: The polyether chain can be oxidized to form various oxidation products.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces the corresponding alcohol and sulfuric acid.
Oxidation: Results in the formation of various oxidized derivatives of the polyether chain.
Substitution: Leads to the formation of new functionalized polyether derivatives.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent, emulsifier, and solubilizing agent. The sulfate group enhances the compound’s ability to form micelles, which can encapsulate and transport hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but a shorter polyether chain.
Polyethylene glycol (PEG) derivatives: Compounds with varying chain lengths and functional groups, used in similar applications.
Triton X-100: A non-ionic surfactant with a similar polyether structure but different functional groups.
Uniqueness
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt is unique due to its long polyether chain and sulfate group, which confer enhanced surfactant properties and the ability to form stable micelles. This makes it particularly useful in applications requiring strong detergency and solubilization capabilities.
Properties
CAS No. |
66161-57-7 |
|---|---|
Molecular Formula |
C36H73NaO16S |
Molecular Weight |
817.0 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C36H74O16S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-29-30-49-31-32-50-33-34-51-35-36-52-53(37,38)39;/h2-36H2,1H3,(H,37,38,39);/q;+1/p-1 |
InChI Key |
AGMRJQXCAJZJNK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
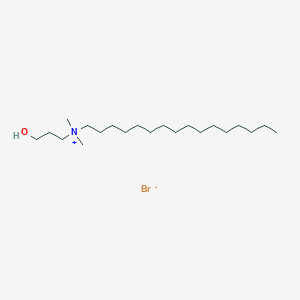
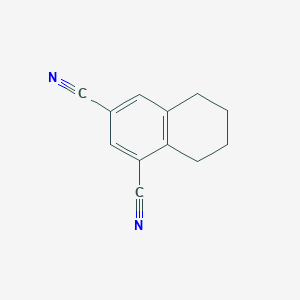
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
